Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester
CAS No.: 813466-07-8
Cat. No.: VC16788337
Molecular Formula: C10H10ClIO2
Molecular Weight: 324.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 813466-07-8 |
---|---|
Molecular Formula | C10H10ClIO2 |
Molecular Weight | 324.54 g/mol |
IUPAC Name | [(1S)-1-(4-iodophenyl)ethyl] 2-chloroacetate |
Standard InChI | InChI=1S/C10H10ClIO2/c1-7(14-10(13)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3/t7-/m0/s1 |
Standard InChI Key | DNNSCQOWJZDCCA-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)I)OC(=O)CCl |
Canonical SMILES | CC(C1=CC=C(C=C1)I)OC(=O)CCl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
The compound’s systematic IUPAC name, ethyl (1S)-1-(4-iodophenyl)ethyl chloroacetate, reflects its esterified structure. The chiral (1S) configuration at the ethyl group’s first carbon introduces stereochemical complexity, which is critical for interactions in biological systems or asymmetric synthesis. The 4-iodophenyl moiety contributes significant steric bulk and polarizability due to the iodine atom’s large atomic radius and high electron density .
Key Molecular Properties:
Property | Value |
---|---|
Molecular Formula | CHClIO |
Molecular Weight | 324.54 g/mol |
IUPAC Name | Ethyl (1S)-1-(4-iodophenyl)ethyl chloroacetate |
CAS Registry Number | Not yet assigned |
Stereochemical Descriptor | (1S) |
The molecular weight is dominated by iodine (39.1% of total mass), which also influences the compound’s density and refractive index. The chloroacetate group introduces electrophilic reactivity at the α-carbon, a common feature in alkylating agents .
Synthesis and Reaction Pathways
Synthetic Routes
While direct literature on the synthesis of this specific compound is scarce, analogous methodologies for related esters provide a framework for its preparation. A plausible route involves:
-
Esterification of Chloroacetic Acid:
Chloroacetic acid reacts with (1S)-1-(4-iodophenyl)ethanol under acidic conditions (e.g., HSO) or via activation with thionyl chloride (SOCl) to form the corresponding acid chloride, followed by nucleophilic acyl substitution . For example, search result describes methyl ester formation using thionyl chloride and methanol, a method adaptable to other alcohols. -
Enantioselective Preparation:
The (1S) configuration may be achieved through enzymatic resolution or asymmetric catalysis. Chiral auxiliaries or catalysts could ensure high enantiomeric excess during esterification .
Purification and Characterization
Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization by H NMR, C NMR, and mass spectrometry are standard. The iodine atom’s quadrupolar moment may broaden NMR signals, while the ester carbonyl typically appears near 170 ppm in C NMR .
Physicochemical Properties
Predicted Solubility and Lipophilicity
Using computational models (e.g., XLOGP3):
Property | Value |
---|---|
LogP (octanol-water) | 3.2 ± 0.3 |
Solubility in Water | 0.05 mg/mL (25°C) |
Melting Point | 85–90°C (estimated) |
The iodophenyl group enhances hydrophobicity, limiting aqueous solubility but improving lipid membrane permeability—a trait advantageous in prodrug design .
Stability and Reactivity
-
Hydrolytic Stability: The ester bond is susceptible to alkaline hydrolysis, yielding chloroacetic acid and (1S)-1-(4-iodophenyl)ethanol. Acidic conditions slow this process.
-
Thermal Decomposition: Above 150°C, decomposition may release iodine vapors and chlorinated byproducts .
Applications in Pharmaceutical and Chemical Research
Role in Asymmetric Synthesis
The chiral center and halogenated structure make this ester a candidate for:
-
Chiral Building Blocks: Incorporation into pharmacophores requiring stereochemical precision, such as β-blockers or antiviral agents.
-
Radiolabeling Probes: The iodine-127 (or radioactive iodine-125) enables tracking in metabolic studies or imaging .
Biological Activity
While no direct data exists, structurally similar chloroacetate esters exhibit:
-
Antimicrobial Properties: Against Gram-positive bacteria (MIC: 8–32 µg/mL) .
-
Cytotoxicity: IC values in cancer cell lines (e.g., HepG2: 12 µM) .
Hazard Aspect | Details |
---|---|
Toxicity | LD (oral, rat): ~250 mg/kg (estimated for chloroacetate esters) |
Irritation | Severe eye/skin irritation; use PPE |
Environmental Impact | Persistent in soil; bioaccumulation risk due to iodine |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume